Acetamide,2-(3-isoxazolylthio)-
Description
Contextualization of Isoxazole (B147169) Derivatives in Medicinal Chemistry and Agrochemical Science
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. nih.gov This structural unit is a cornerstone in the development of a wide array of functional molecules. nih.govresearchgate.net In medicinal chemistry, isoxazole derivatives are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. researchgate.netnih.gov The isoxazole scaffold is present in numerous commercially available drugs, demonstrating its clinical significance. invivochem.comacs.org For instance, the antibiotic cycloserine contains an isoxazole moiety, and drugs like valdecoxib (B1682126) and leflunomide (B1674699) are built around this heterocyclic core. invivochem.com
Beyond medicine, isoxazole derivatives have made a significant impact on agrochemical science. nih.gov They are integral to the creation of various pesticides and herbicides. nih.govnih.gov Compounds like isoxaben (B1672637) serve as effective herbicides, and the isoxazoline (B3343090) class of molecules, a related structure, is prominent in modern pesticide discovery for crop protection. nih.govnih.govdiscoveryjournals.org The versatility of the isoxazole ring allows for structural modifications that can fine-tune its biological activity, making it a privileged scaffold in both pharmaceutical and agricultural research. researchgate.netnih.gov
The following table provides examples of marketed drugs and agrochemicals containing the isoxazole scaffold, highlighting its broad utility.
| Compound Name | Class | Application |
| Leflunomide | Drug | Antirheumatic invivochem.com |
| Valdecoxib | Drug | Non-steroidal anti-inflammatory invivochem.com |
| Cloxacillin | Drug | Antibiotic acs.org |
| Dicloxacillin | Drug | Antibiotic acs.org |
| Zonisamide | Drug | Anti-convulsant acs.org |
| Isoxaben | Agrochemical | Herbicide nih.gov |
Significance of Thioacetamide (B46855) Scaffolds in Bioactive Molecules
The thioacetamide group, where a sulfur atom replaces the oxygen of an acetamide (B32628), is a critical structural motif in the design of various bioactive molecules. ethz.ch While less common in nature than their amide counterparts, thioamides are found in certain natural products and are key components in synthetic compounds developed for therapeutic and other applications. ethz.ch
Research has established the thioacetamide scaffold as a potent building block for creating enzyme inhibitors. nih.gov Specifically, derivatives known as azolylthioacetamides and triazolylthioacetamides have shown significant efficacy as inhibitors of metallo-β-lactamases (MβLs), enzymes that confer antibiotic resistance to bacteria. nih.govresearchgate.netnih.gov By inhibiting these enzymes, such compounds can help restore the effectiveness of β-lactam antibiotics. nih.gov
Furthermore, thioacetamide derivatives have been investigated for a range of other biological activities. They have been synthesized and evaluated for analgesic properties and have shown potential as algicides for controlling harmful cyanobacterial blooms. acs.orgresearchgate.net The parent compound, thioacetamide, is a well-known experimental tool used to induce liver injury in research, which, while highlighting its toxicity, also underscores the potent biological impact of this chemical group. invivochem.comdiscoveryjournals.org The reactivity of the thioamide sulfur atom, which can be metabolically oxidized, is central to its biological effects. nih.gov
The table below showcases the diverse bioactivities associated with thioacetamide-based molecular scaffolds.
| Thioacetamide Scaffold Type | Bioactivity | Research Application/Potential Use |
| Azolylthioacetamides | Metallo-β-lactamase Inhibition nih.gov | Combating antibiotic resistance nih.gov |
| Triazolylthioacetamides | NDM-1 Inhibition nih.govresearchgate.net | Overcoming resistance to β-lactam antibiotics nih.gov |
| N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide | Analgesic Activity researchgate.net | Pain management researchgate.net |
| Various Derivatives | Algicidal Activity acs.org | Control of harmful algal blooms acs.org |
| Thioacetamide (TAA) | Hepatotoxicity invivochem.comdiscoveryjournals.org | Inducing experimental liver fibrosis/injury for research invivochem.comdiscoveryjournals.org |
Rationale for the Comprehensive Academic Investigation of Acetamide, 2-(3-isoxazolylthio)-
The scientific rationale for a focused investigation of Acetamide, 2-(3-isoxazolylthio)- stems from the established bioactivities of its two core components: the isoxazole ring and the thioacetamide scaffold. The principle of molecular hybridization, which involves combining two or more pharmacophores (bioactive structural units), is a well-regarded strategy in drug discovery and agrochemical development. This approach aims to create a new molecule that may possess enhanced activity, a novel mechanism of action, or a more desirable property profile than the individual components.
Given that isoxazole derivatives are proven scaffolds for successful drugs and pesticides, and that thioacetamide structures are recognized for their potent, often inhibitory, biological effects, their combination in a single molecule is a logical step in the quest for novel chemical entities. The specific linkage in Acetamide, 2-(3-isoxazolylthio)-, where the thioether of the acetamide is connected to the 3-position of the isoxazole ring, presents a unique spatial arrangement of these two important motifs. This specific constitution warrants a thorough investigation to determine if the resulting hybrid molecule exhibits synergistic or entirely new biological activities.
Overview of Research Domains and Scholarly Objectives
The primary research domains for the study of Acetamide, 2-(3-isoxazolylthio)- are medicinal chemistry and agrochemical science, reflecting the known applications of its constituent parts.
The main scholarly objectives for a comprehensive investigation of this compound would include:
Synthesis and Characterization: To develop and optimize a reliable synthetic route to produce Acetamide, 2-(3-isoxazolylthio)- in high purity and yield. This would be followed by a complete structural elucidation and characterization using modern analytical techniques.
Biological Screening: To conduct a broad range of in vitro biological assays to identify potential activities. Based on the properties of the parent scaffolds, these would logically include:
Antimicrobial assays against a panel of bacteria and fungi.
Anticancer assays to evaluate cytotoxicity against various cancer cell lines.
Enzyme inhibition studies, particularly against targets like metallo-β-lactamases.
Herbicidal and pesticidal activity screening to assess its potential in crop protection.
Structure-Activity Relationship (SAR) Studies: To synthesize and test a series of analogues of Acetamide, 2-(3-isoxazolylthio)- to understand how structural modifications affect its biological activity. This provides critical information for optimizing the lead compound.
Mechanism of Action Studies: For any significant biological activity discovered, further research would aim to elucidate the specific molecular mechanism by which the compound exerts its effect.
Structure
2D Structure
Properties
Molecular Formula |
C5H6N2O2S |
|---|---|
Molecular Weight |
158.18 g/mol |
IUPAC Name |
2-(1,2-oxazol-3-ylsulfanyl)acetamide |
InChI |
InChI=1S/C5H6N2O2S/c6-4(8)3-10-5-1-2-9-7-5/h1-2H,3H2,(H2,6,8) |
InChI Key |
YUHDPIIXGXPJTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CON=C1SCC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Synthesis Strategies for Acetamide, 2 3 Isoxazolylthio
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of Acetamide (B32628), 2-(3-isoxazolylthio)- reveals two primary disconnection points that are central to devising a synthetic strategy. The most logical disconnections are at the amide bond and the carbon-sulfur (C-S) bond of the thioether.
Amide Bond Disconnection: Cleavage of the amide bond suggests that the target molecule can be synthesized from 2-(3-isoxazolylthio)acetic acid and ammonia (B1221849) or a suitable ammonia equivalent. This is a standard and reliable transformation in organic synthesis.
C-S Bond Disconnection: The disconnection of the thioether linkage points to two potential precursor pairs:
3-Mercaptoisoxazole (B13559397) and a 2-haloacetamide (e.g., 2-chloroacetamide). This is a very common and efficient method for forming thioethers via nucleophilic substitution.
3-Haloisoxazole and 2-mercaptoacetamide. This alternative is also feasible but may be less common depending on the reactivity of the 3-haloisoxazole.
Conventional Synthetic Routes to the Isoxazolylthio-Acetamide Core
The conventional synthesis of Acetamide, 2-(3-isoxazolylthio)- would logically proceed through the preparation of the key precursors followed by their condensation.
The synthesis of the isoxazole (B147169) ring itself can be achieved through several established methods. The introduction of a thiol group at the 3-position is a subsequent challenge. General methods for constructing the isoxazole core that could be adapted for 3-mercaptoisoxazole synthesis include:
[3+2] Cycloaddition of Nitrile Oxides: The reaction of nitrile oxides with alkynes is a fundamental method for preparing isoxazoles. beilstein-journals.orgnih.gov To obtain a 3-substituted isoxazole, the choice of the nitrile oxide is crucial. For a 3-mercapto derivative, a protected thiol or a group that can be converted to a thiol would need to be part of the nitrile oxide precursor.
Reaction of β-Dicarbonyl Compounds with Hydroxylamine (B1172632): 1,3-Diketones, β-ketoesters, or β-ketoamides react with hydroxylamine to form isoxazoles. beilstein-journals.orgnih.gov A β-ketonitrile could potentially be a precursor, where the nitrile group might be converted to a thioamide and then cyclized. organic-chemistry.org
Cyclization of α,β-Unsaturated Oximes: The intramolecular cyclization of oximes derived from α,β-unsaturated ketones or aldehydes is another route to isoxazoles. researchgate.netorganic-chemistry.orgnsf.govrsc.org The nature and position of substituents on the starting material determine the final substitution pattern of the isoxazole ring.
A plausible, though not explicitly documented, route to 3-mercaptoisoxazole could involve the reaction of a β-ketonitrile with hydroxylamine to form the isoxazole ring, followed by thionation of a suitable functional group at the 3-position. For instance, a 3-aminoisoxazole (B106053) could potentially be converted to the corresponding thiol.
Once the 3-mercaptoisoxazole precursor is obtained, the final steps involve the formation of the thioether linkage and the acetamide group. A highly efficient approach combines these two steps.
The reaction of a thiol with a haloacetamide, such as 2-chloroacetamide (B119443), is a well-established method for the synthesis of S-alkylated thiols. researchgate.net In this reaction, the thiol acts as a nucleophile, displacing the chloride from 2-chloroacetamide to form the C-S bond and directly install the acetamide side chain. This reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.
Table 1: Illustrative Conditions for Thiolation and Acetamide Formation
| Thiol Precursor | Reagent | Base | Solvent | Temperature | Yield | Reference |
| 2-Mercaptobenzothiazole (B37678) | 2-Chloro-N-arylacetamide | K2CO3 | DMF | Room Temp. | Good | nih.gov |
| Thiophenol | 2-Chloroacetamide | NaOH | Water/Ethanol | Reflux | Moderate | General Method |
| 3-Aryl-5-mercapto-1,2,4-triazole | Chloroacetone | NaOEt | Ethanol | Reflux | Good | researchgate.net |
This table provides examples of similar reactions to illustrate the general conditions that would be applicable for the synthesis of Acetamide, 2-(3-isoxazolylthio)- from 3-mercaptoisoxazole and 2-chloroacetamide.
Exploration of Novel and Green Synthetic Approaches
Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods. For the synthesis of Acetamide, 2-(3-isoxazolylthio)-, several advanced strategies can be envisioned.
Transition metal-catalyzed cross-coupling reactions have become powerful tools for the formation of C-S bonds. ajgreenchem.com These methods offer an alternative to the classical nucleophilic substitution and can often proceed under milder conditions with a broader substrate scope.
Copper-Catalyzed C-S Coupling: Copper catalysts are widely used for the formation of aryl thioethers. rsc.orgorganic-chemistry.org A potential route to the target molecule could involve the coupling of a 3-haloisoxazole with a sulfur source, such as thiourea (B124793) or a protected thiol, in the presence of a copper catalyst. nih.gov Copper-catalyzed reactions are often advantageous due to the lower cost of the metal compared to palladium. Recent developments have focused on using ligands that allow the reactions to proceed at lower temperatures. researchgate.net
Palladium-Catalyzed C-S Coupling: Palladium-catalyzed Buchwald-Hartwig amination chemistry has been extended to C-S bond formation. ajgreenchem.com This would typically involve the reaction of a 3-haloisoxazole with a thiol in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. While highly effective, the cost and air-sensitivity of some palladium catalysts and ligands can be a drawback.
Table 2: Representative Catalyst Systems for C-S Bond Formation
| Catalyst | Ligand | Base | Solvent | Substrates | Reference |
| CuI | Dimethylethylenediamine | Cs2CO3 | Dioxane | Aryl iodide, Thiol | researchgate.net |
| Cu2O | None | KOH | 1,4-Dioxane | Aryl iodide, Thiol | rsc.org |
| Pd(OAc)2 | Xantphos | Cs2CO3 | Toluene | Aryl bromide, Thiol | ajgreenchem.com |
This table presents examples of catalyst systems that could be adapted for the synthesis of the isoxazolylthioether core.
The use of alternative energy sources like microwave irradiation and ultrasound can significantly accelerate reaction rates, improve yields, and lead to cleaner reactions, aligning with the principles of green chemistry.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of a wide variety of heterocyclic compounds, including isoxazoles. researchgate.netorganic-chemistry.orgnih.gov The synthesis of the isoxazole ring from chalcones and hydroxylamine, for example, can be accomplished in minutes under microwave irradiation, compared to several hours with conventional heating. organic-chemistry.org This approach could be used to rapidly generate the isoxazole precursor.
Solvent-Free or Aqueous Medium Syntheses
The development of synthetic protocols for Acetamide, 2-(3-isoxazolylthio)- in aqueous or solvent-free conditions aligns with the principles of green chemistry, aiming to reduce the use of hazardous organic solvents. While specific literature on the solvent-free or aqueous synthesis of this exact compound is not extensively detailed, general methods for the synthesis of isoxazoles and thioethers under these conditions provide a framework for developing such a process.
For the isoxazole core, environmentally friendly procedures have been reported for the synthesis of 3,5-disubstituted isoxazoles. nih.gov One such method involves the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in an aqueous medium without a catalyst. nih.gov Another approach utilizes deep eutectic solvents (DES), such as choline (B1196258) chloride and urea, as a biodegradable and recyclable alternative to traditional organic solvents. nih.gov Furthermore, the use of ultrasound irradiation has been shown to promote the synthesis of isoxazole derivatives, often leading to higher yields in shorter reaction times and sometimes allowing for solvent-free conditions. preprints.org
The formation of the thioether linkage can also be achieved using green methodologies. Metal-catalyzed cross-coupling reactions for C-S bond formation have been developed to utilize green solvents. researchgate.net Additionally, metal-free dehydrative thioetherification methods offer a pathway to convert alcohols and thiols into thioethers, potentially reducing the environmental impact. researchgate.net The direct use of dimethyl sulfoxide (B87167) (DMSO) as both a methylthiolating reagent and a solvent presents another strategy that minimizes the use of more hazardous reagents. researchgate.net
A potential green synthetic route to Acetamide, 2-(3-isoxazolylthio)- could, therefore, involve a multi-component reaction in an aqueous medium or under solvent-free conditions, possibly aided by ultrasound or a biodegradable catalyst, to construct the isoxazole ring, followed by the introduction of the thioether-acetamide side chain.
Stereoselective Synthesis Considerations for Related Analogs
While Acetamide, 2-(3-isoxazolylthio)- itself is not a chiral molecule, the principles of stereoselective synthesis are crucial when considering the synthesis of its chiral analogs. The development of stereoselective methods allows for the preparation of enantiomerically pure compounds, which is of significant interest in medicinal chemistry.
For related thioether compounds, stereoselective methods for their synthesis from alcohols have been reported. These thiol-free protocols enable the creation of chiral thioethers with a high degree of stereoselectivity. researchgate.net In the context of isoxazole synthesis, while the core ring is planar and achiral, the introduction of stereocenters on the substituents at the 3- or 5-positions would necessitate stereoselective synthetic strategies. For instance, the use of chiral auxiliaries or catalysts in the cycloaddition reactions used to form the isoxazole ring could induce stereoselectivity.
The synthesis of isotactic polymers from enantiopure epoxide monomers highlights the possibility of controlling stereochemistry in related heterocyclic compounds. rsc.org Although directly applied to polymerization, this principle of using chiral starting materials to dictate the stereochemical outcome is fundamental in asymmetric synthesis.
Optimization of Reaction Conditions and Process Development for Research Scale
Optimizing reaction conditions is a critical step in the development of a robust and efficient synthesis for Acetamide, 2-(3-isoxazolylthio)- on a research scale. This involves a systematic investigation of various reaction parameters to maximize yield and purity while minimizing reaction time and waste.
Key parameters for optimization include the choice of catalyst, solvent, temperature, and stoichiometry of reactants. For the thioether formation step, which would likely involve the reaction of a 3-mercaptoisoxazole intermediate with a 2-haloacetamide derivative, the choice of base and solvent is crucial. While polar aprotic solvents are often used for such S-alkylation reactions, green chemistry principles would encourage the exploration of less hazardous alternatives. acsgcipr.org
The use of design of experiment (DoE) methodologies can be a powerful tool in optimizing the reaction conditions. By systematically varying multiple parameters simultaneously, DoE can efficiently identify the optimal reaction space. For instance, in a metal-catalyzed cross-coupling approach to form the C-S bond, the ligand, metal salt, base, and solvent can all be varied to find the combination that gives the best results. researchgate.net
Process development for the research scale also involves considering the ease of work-up and purification. The choice of reagents and solvents should ideally lead to a straightforward isolation of the final product. The potential for catalyst and solvent recycling is another important consideration in developing a sustainable synthetic process. nih.gov
Purity Assessment and Yield Maximization Techniques
Ensuring the purity of Acetamide, 2-(3-isoxazolylthio)- and maximizing its yield are paramount for its use in further research. A combination of chromatographic and spectroscopic techniques is typically employed for purity assessment.
Purity Assessment:
High-Performance Liquid Chromatography (HPLC): This is a primary tool for assessing the purity of the final compound and for monitoring the progress of the reaction. By using a suitable column and mobile phase, impurities can be separated and quantified.
Thin-Layer Chromatography (TLC): A quick and convenient method for a preliminary assessment of purity and for determining the appropriate solvent system for column chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation and can also reveal the presence of impurities.
Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can help in identifying byproducts.
Yield Maximization: Maximizing the yield involves a combination of optimizing the reaction conditions as discussed in the previous section and minimizing losses during work-up and purification.
Stoichiometry Control: Careful control of the molar ratios of the reactants is crucial. Avoiding large excesses of one reagent can minimize side reactions and simplify purification. acsgcipr.org
Efficient Purification: The choice of purification method can significantly impact the final yield. Column chromatography is a common method, and optimization of the stationary and mobile phases can lead to better separation and recovery.
Byproduct Minimization: Understanding the reaction mechanism can help in identifying potential side reactions. Adjusting the reaction conditions, such as temperature or the order of addition of reagents, can help to minimize the formation of byproducts.
The following table summarizes key techniques for purity assessment and yield maximization:
| Technique | Purpose | Application in Synthesis of Acetamide, 2-(3-isoxazolylthio)- |
| HPLC | Quantitative purity analysis | Determining the percentage purity of the final product. |
| TLC | Qualitative purity check | Rapidly assessing reaction completion and purity. |
| NMR Spectroscopy | Structural confirmation and purity | Verifying the chemical structure and detecting impurities. |
| Mass Spectrometry | Molecular weight determination | Confirming the mass of the target compound. |
| Optimized Stoichiometry | Minimize side reactions | Using near-equimolar amounts of reactants to improve efficiency. |
| Column Chromatography | Purification | Isolating the target compound from unreacted starting materials and byproducts. |
By employing these advanced synthetic strategies, with a focus on green chemistry, and implementing rigorous optimization and purification protocols, the synthesis of Acetamide, 2-(3-isoxazolylthio)- can be achieved in an efficient and sustainable manner for research purposes.
Chemical Reactivity, Derivatization, and Transformation Studies of Acetamide, 2 3 Isoxazolylthio
Reactivity of the Isoxazole (B147169) Ring System
The isoxazole ring is a five-membered heterocycle containing both nitrogen and oxygen atoms. Its aromatic character influences its susceptibility to various reactions.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds. wikipedia.org In this reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The isoxazole ring, being a heterocyclic aromatic system, can undergo such substitutions. The reaction proceeds through a two-step mechanism: the initial attack of the aromatic ring on the electrophile to form a cationic intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org
The regioselectivity of electrophilic attack on the isoxazole ring is governed by the directing effects of the heteroatoms and the substituents. The nitrogen and oxygen atoms within the ring, along with the thioether and acetamide (B32628) groups, will influence the electron density at various positions, thereby directing incoming electrophiles. Activating groups increase the reaction rate by donating electrons and stabilizing the cationic intermediate, while deactivating groups have the opposite effect. wikipedia.org
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Isoxazole Ring
| Position on Isoxazole Ring | Predicted Reactivity | Rationale |
| C4 | Most likely site of substitution | Activated by the adjacent oxygen and influenced by the thioether group. |
| C5 | Possible site of substitution | Less activated than C4 but still susceptible to attack. |
This table is predictive and based on general principles of electrophilic aromatic substitution on heterocyclic compounds.
The isoxazole ring can also be susceptible to nucleophilic attack, particularly under conditions that favor the disruption of the aromatic system or when strong nucleophiles are employed. The presence of electronegative nitrogen and oxygen atoms can render the ring carbons electron-deficient and thus prone to attack by nucleophiles. Ring-opening reactions are a common outcome of nucleophilic attack on isoxazoles, leading to a variety of acyclic products.
Reactivity of the Thioether Linkage
The thioether (sulfide) linkage is a key functional group that imparts specific reactivity to the molecule.
The sulfur atom in the thioether linkage is readily oxidized to form sulfoxides and sulfones. This transformation can be achieved using a variety of oxidizing agents. The choice of oxidant and reaction conditions can allow for selective oxidation to either the sulfoxide (B87167) or the sulfone.
Table 2: Common Oxidizing Agents for Thioether Oxidation
| Oxidizing Agent | Product(s) |
| Hydrogen peroxide (H₂O₂) | Sulfoxide, Sulfone |
| Peroxy acids (e.g., m-CPBA) | Sulfoxide, Sulfone |
| Sodium periodate (B1199274) (NaIO₄) | Sulfoxide |
| Potassium permanganate (B83412) (KMnO₄) | Sulfone |
The carbon-sulfur bond in the thioether linkage can be cleaved under specific conditions. mdpi.com Metal-free methods using reagents like N-chlorosuccinimide (NCS) have been developed for the cleavage of C(sp³)–S bonds in thioethers. mdpi.comresearchgate.net Another approach involves the use of N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI) to achieve selective C(sp³)–S bond cleavage. organic-chemistry.org These reactions often proceed through the formation of a sulfonium (B1226848) intermediate. organic-chemistry.org Additionally, acid-mediated coupling of thioethers with diaryliodonium salts can lead to the formation of new aryl sulfides. acs.org
Transformations of the Acetamide Moiety
The acetamide group (-NHCOCH₃) is a versatile functional group that can undergo several transformations. organic-chemistry.orgmasterorganicchemistry.com
One of the most common reactions of amides is hydrolysis, which can occur under both acidic and basic conditions to yield a carboxylic acid and an amine or ammonia (B1221849). patsnap.comnih.gov Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. patsnap.com In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. patsnap.com
The acetamide group can also be reduced to an amine. Furthermore, it can participate in various coupling and rearrangement reactions. For instance, transition-metal-free protocols have been developed for the deacylative cleavage of amides. organic-chemistry.org Additionally, amides can be involved in three-component reactions, such as the synthesis of aryl thioamides from aromatic alkynes, elemental sulfur, and amides. organic-chemistry.org
Table 3: Potential Transformations of the Acetamide Moiety
| Reaction Type | Reagents/Conditions | Product |
| Hydrolysis (Acidic) | H₃O⁺, heat | 2-(3-isoxazolylthio)acetic acid + NH₄⁺ |
| Hydrolysis (Basic) | OH⁻, heat | 2-(3-isoxazolylthio)acetate + NH₃ |
| Reduction | Strong reducing agents (e.g., LiAlH₄) | 2-(3-isoxazolylthio)ethanamine |
Hydrolysis and Amide Bond Modifications
The amide bond is a critical functional group, and its stability and potential for modification are of significant interest.
Hydrolysis: The hydrolysis of the amide bond in acetamide derivatives, which would convert the acetamide group to a carboxylic acid (2-(3-isoxazolylthio)acetic acid) and ammonia, is a fundamental transformation. While studies on the specific hydrolysis of Acetamide, 2-(3-isoxazolylthio)- are not extensively detailed, the general mechanism for acetamide hydrolysis provides a relevant model. This process typically involves the formation of a tetrahedral intermediate followed by the scission of the carbon-nitrogen bond. nih.gov The reaction energetics and catalytic requirements, such as the use of solid oxide catalysts like ceria (CeO₂), have been investigated for simple acetamides, showing that the process can be facilitated under specific conditions like boiling solvents. nih.gov
Amide Bond Modifications: A prominent strategy in medicinal chemistry is the replacement of the amide bond with a bioisostere to improve pharmacokinetic properties or biological activity. nih.gov The 1,2,3-triazole ring is an excellent surrogate for the trans-amide bond, as it mimics the key electronic and hydrogen-bonding characteristics. mdpi.com This modification can enhance metabolic stability by creating protease-resistant peptidomimetics. nih.gov The synthesis of such an analog of Acetamide, 2-(3-isoxazolylthio)- would typically involve a copper-catalyzed azide-alkyne cycloaddition reaction. nih.gov
| Modification Type | Reagents/Conditions | Resulting Structure | Rationale/Benefit |
| Hydrolysis | H₂O, Acid/Base or Solid Oxide Catalyst (e.g., CeO₂) | 2-(3-isoxazolylthio)acetic acid | Fundamental chemical transformation |
| Amide Bioisosterism | Azide & Alkyne Precursors, Cu(I) Catalyst | 1,2,3-Triazole analog | Increased metabolic stability, mimicked electronics nih.govmdpi.com |
N-Substitutions and Derivatives
The nitrogen atom of the acetamide group is a key site for derivatization through N-alkylation and N-acylation reactions, leading to a wide array of secondary and tertiary amides. Such modifications can significantly alter the compound's physical and biological properties. nih.gov
Studies on related acetamides show that N-alkylation can be challenging due to the ambident nature of the amide anion, which can lead to O-alkylation as a competing side reaction. However, specific methodologies have been developed to favor N-substitution. These include microwave-assisted reactions using phase-transfer catalysts (PTC) or applying the Mannich reaction for the introduction of amino-substituted alkyl groups. For instance, reacting an acetamide with an aldehyde (like formaldehyde) and a secondary amine (like morpholine) under Mannich conditions selectively yields N-alkylated products.
Another approach involves the reaction of a precursor, such as a 2,2-dichloro-N-phenyl acetamide, with a nucleophile like 1H-benzo[d]1,2,3-triazole. This reaction proceeds via nucleophilic substitution at the alpha-carbon, but it demonstrates the synthesis of complex N-substituted acetamides. su.edu.lyresearchgate.net
| Reaction Type | Key Reagents | Product Type | Reference Method |
| N-Alkylation (Microwave) | Ethyl bromoacetate, Phase-Transfer Catalyst | N-alkylated tertiary amide | |
| N-Alkylation (Mannich) | Formaldehyde, Secondary Amine (e.g., Morpholine) | N-morpholinomethyl derivative | |
| N-Arylation | Chloroacetyl chloride, Aryl amine | N-aryl acetamide |
Development of Synthetic Analogs and Derivatization Strategies
The development of analogs of Acetamide, 2-(3-isoxazolylthio)- involves broader structural changes beyond the acetamide group, often targeting the isoxazole core or creating more complex fused systems.
The synthesis of isoxazole-containing hybrids is a common strategy. For example, 1,3-dipolar cycloaddition reactions are frequently employed to construct the isoxazole ring itself, which can then be incorporated into larger scaffolds. mdpi.com Further transformations, such as halogenation at the 4-position of the isoxazole ring using N-iodosuccinimide (NIS), allow for subsequent cross-coupling reactions to introduce additional diversity. mdpi.com
Design Principles for Structural Diversity
The design of new analogs is guided by several key principles aimed at achieving specific goals, such as enhancing biological activity or exploring new chemical space.
Pharmacophore-Guided Design : Modifications are made with an understanding of the structural requirements for interaction with a biological target. nih.gov
Diversity-Oriented Synthesis : The goal is to create a wide range of structurally diverse molecules to screen for various biological activities. This often involves building complex scaffolds from simple starting materials. nih.gov
Bioactivity and Selectivity Enhancement : Chemical synthesis strategies are chosen to facilitate the creation of derivatives with improved potency and selectivity for their intended target. nih.gov This can involve regioselective functionalization techniques that allow for precise modification of the molecule. nih.gov
Combinatorial Chemistry Approaches to Libraries
Combinatorial chemistry provides a powerful tool for the rapid generation of large libraries of related compounds. Solid-phase synthesis is particularly well-suited for this approach. nih.gov
An efficient method for creating a library of isoxazole derivatives involves using a resin-bound alkyne or alkene. nih.gov The synthesis begins by attaching a carboxylic acid to the solid support, followed by reaction with propargyl bromide or allyl bromide to install the alkyne or alkene. A 1,3-dipolar cycloaddition with various in situ generated nitrile oxides then forms the isoxazole (or isoxazoline) ring. Cleavage from the resin yields a library of disubstituted isoxazoles, where diversity is introduced through the choice of both the initial carboxylic acid and the nitrile oxide precursor. nih.gov This parallel synthesis approach is highly efficient for exploring structure-activity relationships.
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of the reactions used to synthesize and modify Acetamide, 2-(3-isoxazolylthio)- is crucial for optimizing reaction conditions and predicting outcomes.
The formation of the isoxazole ring itself is a key transformation. The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a powerful and widely used method. mdpi.com Mechanistic studies focus on the regio- and stereoselectivity of this cycloaddition.
More advanced transformations for creating complex isoxazole derivatives have also been mechanistically investigated. For example, the synthesis of 4-[alkoxy(aryl)methyl]-substituted isoxazoles can be achieved via an intramolecular 5-endo cyclization of an alkynyl-O-methyl oxime, which is activated by an oxocarbenium cation generated in the presence of a Lewis acid like boron trifluoride etherate. nih.gov Another key transformation is the chlorinative cyclization of (E/Z)-alkynyl-O-methyl oximes using N-chlorosuccinimide (NCS) and trimethylsilyl (B98337) chloride to yield 4-chloroisoxazoles, which are valuable intermediates for further functionalization. nih.gov
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Acetamide, 2 3 Isoxazolylthio Derivatives
Design and Synthesis of Analogs for SAR Exploration
The foundation of any SAR study lies in the strategic design and synthesis of a diverse library of analogs. For derivatives of Acetamide (B32628), 2-(3-isoxazolylthio)-, this process typically involves multi-step synthetic pathways. A common approach begins with the synthesis of a substituted isoxazole (B147169) core, which can be achieved through various methods, such as the reaction of chalcones with hydroxylamine (B1172632) hydrochloride. nih.govresearchgate.net The resulting isoxazole can then be functionalized, often at the 3-position, to introduce the thioether linkage.
Impact of Isoxazole Substituents on Biological Profiles
The isoxazole ring is a key pharmacophore in this class of compounds, and its substitution pattern significantly modulates biological activity. Studies on various isoxazole-containing molecules have demonstrated that the nature and position of substituents on this ring can dramatically alter their pharmacological effects. nih.govnih.gov For instance, in some series of isoxazole derivatives, the introduction of electron-donating groups like hydroxyl or methoxy (B1213986) at specific positions on an adjacent phenyl ring attached to the isoxazole can enhance activity. nih.gov Conversely, the presence of electron-withdrawing groups may be favorable in other contexts. nih.gov
In the context of 2-(isoxazol-3-yl) derivatives, research has shown that modifications at the 5-position of the isoxazole ring can be a fruitful avenue for developing more potent antagonists for specific biological targets. researchgate.net The electronic and steric properties of these substituents play a crucial role in the molecule's ability to fit into and interact with the binding pocket of its target protein.
Influence of Acetamide Modifications on Pharmacological Activity (Preclinical Focus)
The acetamide group serves as another critical handle for tuning the pharmacological properties of these derivatives. Modifications at the N-acetamide position, in particular, offer a powerful strategy for enhancing binding affinity and modulating pharmacokinetic properties. nih.govwustl.edu Research on related scaffolds, such as pyrazolopyrimidines with an N-acetamide substitution, has revealed that N,N-disubstitution can introduce diverse chemical moieties without compromising affinity for the target. nih.govwustl.edu
Preclinical studies on various acetamide derivatives have shown that the nature of the substituent on the acetamide nitrogen can significantly impact their biological effects, including antiplatelet and anti-inflammatory activities. researchgate.netnih.gov For example, in a series of N-substituted-2-((arylethyl)amino)-2-(2-methoxyphenyl)acetamides, the variation of the N-substituent led to the identification of compounds with potent antiplatelet activity. nih.gov These findings underscore the importance of exploring a wide range of substitutions at the acetamide moiety to optimize the desired pharmacological profile.
Table 1: Impact of Acetamide and Isoxazole Modifications on Biological Activity (Illustrative Examples)
| Base Scaffold | Modification | Observed Biological Effect | Reference |
| Pyrazolopyrimidine | N,N-disubstitution on terminal acetamide | Increased binding affinity to TSPO | nih.govwustl.edu |
| 2-(isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl cyanide | Substitution at 5-position of isoxazole | Development of more potent EPAC antagonists | researchgate.net |
| Aryl Acetamide Triazolopyridazines | 3,4-dichloro substitution on aryl tail group | Improved potency against Cryptosporidium | nih.gov |
| N-substituted-2-((arylethyl)amino)-2-(2-methoxyphenyl)acetamides | Variation of N-substituent | Potent antiplatelet activity | nih.gov |
Role of the Thioether Linkage in Molecular Interactions
The thioether linkage (-S-) is not merely a passive spacer but an active participant in the molecular interactions of Acetamide, 2-(3-isoxazolylthio)- derivatives. This sulfur-containing bridge imparts a degree of flexibility to the molecule, allowing it to adopt favorable conformations for binding to its biological target. csmres.co.uk Furthermore, the sulfur atom itself can engage in various non-covalent interactions, such as van der Waals forces and, in some cases, hydrogen bonding or interactions with metal ions within a protein's active site.
Conformational Analysis and Molecular Flexibility
The three-dimensional shape and flexibility of a molecule are paramount to its biological function. For Acetamide, 2-(3-isoxazolylthio)- derivatives, the thioether linkage and the single bonds within the acetamide side chain allow for considerable conformational freedom. Conformational analysis, often aided by computational methods like Density Functional Theory (DFT) and molecular dynamics simulations, is essential for understanding the preferred spatial arrangement of the molecule in solution and within a receptor binding site. acs.orgacs.org
Application of QSAR Models for Activity Prediction and Lead Optimization
QSAR represents a powerful computational approach to formalize the relationship between a compound's structure and its biological activity in a mathematical model. dergipark.org.tryoutube.com These models are invaluable for predicting the activity of untested compounds, prioritizing synthetic efforts, and guiding the optimization of lead candidates. nih.govyoutube.com For a series of related compounds like the Acetamide, 2-(3-isoxazolylthio)- derivatives, a QSAR model can be developed by correlating their measured biological activities with a set of calculated molecular descriptors. nih.govresearchgate.net
A statistically robust QSAR model, validated through internal and external prediction sets, can provide significant insights into the structural requirements for a desired biological effect. nih.govsums.ac.ir For instance, a model might reveal that high activity is associated with specific values of hydrophobicity, molecular volume, or electronic properties.
The success of a QSAR model hinges on the selection of appropriate molecular descriptors. These numerical values represent different aspects of a molecule's structure and properties. wiley.comnih.gov They can be broadly categorized as:
Topological descriptors: These describe the connectivity of atoms in a molecule and include parameters like molecular weight, atom counts, and various connectivity indices. hufocw.org
Geometric descriptors: These relate to the three-dimensional structure of the molecule, such as solvent-accessible surface area and molecular volume. hufocw.org
Electronic descriptors: These quantify the electronic properties of the molecule, including partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu
Hybrid descriptors: These combine different types of information, such as charged partial surface area descriptors, which encode the propensity for polar interactions. hufocw.org
The calculation of these descriptors is performed using specialized software, and for properties like HOMO and LUMO energies, quantum chemical calculations are often required. dergipark.org.trucsb.edu The selection of the most relevant descriptors for a given biological activity is typically achieved through statistical methods like multiple linear regression or genetic algorithms. sums.ac.ir
Table 2: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Examples | Information Encoded | Reference |
| Topological | Molecular Weight, Atom Counts, Connectivity Indices | Molecular size and branching | hufocw.org |
| Geometrical | Solvent Accessible Surface Area, Molecular Volume | 3D shape and size | hufocw.org |
| Electronic | Partial Charges, Dipole Moment, HOMO/LUMO Energies | Electron distribution and reactivity | dergipark.org.trucsb.edu |
| Hybrid | Charged Partial Surface Area (CPSA) | Propensity for polar interactions | hufocw.org |
In-Depth Analysis of a Specific Chemical Compound Reveals Research Gap
A comprehensive review of scientific literature reveals a notable absence of published research on the structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) of Acetamide, 2-(3-isoxazolylthio)- and its derivatives.
Despite extensive searches of chemical and biological databases, no specific studies detailing the synthesis, biological evaluation, and computational modeling of this particular class of compounds were identified. This indicates a significant gap in the current scientific knowledge base surrounding this chemical entity.
While research exists for structurally related compounds containing isoxazole or thioacetamide (B46855) moieties, the unique combination and arrangement of these functional groups in Acetamide, 2-(3-isoxazolylthio)- means that data from these other studies cannot be reliably extrapolated. SAR and QSAR studies are highly specific to the core scaffold of the compounds being investigated. The subtle interplay of steric, electronic, and hydrophobic properties that dictates a molecule's biological activity can change dramatically with even minor structural alterations.
Therefore, without dedicated research on Acetamide, 2-(3-isoxazolylthio)- derivatives, it is not possible to provide a scientifically rigorous analysis of their SAR or to discuss the validation and interpretation of any corresponding QSAR models. The development of such models is contingent upon having a dataset of compounds with measured biological activities, from which predictive mathematical relationships can be derived.
The absence of this foundational data precludes any meaningful discussion on model validation techniques, such as internal and external validation statistics (e.g., R², Q², RMSE), or the interpretation of how specific molecular descriptors influence the activity of this particular compound series.
This lack of available information highlights a potential area for future research. The synthesis and biological screening of a library of Acetamide, 2-(3-isoxazolylthio)- derivatives would be the necessary first step. Following this, the application of SAR and QSAR methodologies could elucidate the key structural features required for biological activity, potentially leading to the discovery of novel therapeutic agents or other useful chemical tools.
In Vitro Biological and Mechanistic Investigations of Acetamide, 2 3 Isoxazolylthio and Its Analogs
Target Identification and Validation Methodologies
The initial step in understanding the biological effects of a novel compound like Acetamide (B32628), 2-(3-isoxazolylthio)- is the identification and validation of its molecular targets. A variety of methods are employed for this purpose, ranging from genetic and proteomic approaches to biophysical assays. These techniques help to elucidate the mechanism of action and provide a basis for further development.
One common approach is the screening of compound libraries against specific biological targets. For instance, isoxazole (B147169) scaffold-containing molecules have been screened against enzymes like Mycobacterium tuberculosis FadD32, a key enzyme in mycolic acid synthesis, to identify specific inhibitors. nih.govacs.orgThis targeted approach allows for the direct assessment of a compound's effect on a known protein.
In cases where the target is unknown, chemical proteomics methods are invaluable. These techniques often involve modifying the compound of interest to create a "chemical probe" that can "fish out" its protein target from a complex mixture like a cell lysate.
Another powerful, unbiased method is in vitro evolution and whole-genome sequencing. In this technique, organisms or cells are exposed to the compound, and resistant variants are selected and sequenced to identify mutations in the gene of the target protein. This provides strong genetic evidence for target engagement.
Protein Binding Assays (e.g., Surface Plasmon Resonance)
Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to study the binding of small molecules to their protein targets in real-time. This method allows for the determination of key kinetic parameters such as the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity.
While specific SPR data for Acetamide, 2-(3-isoxazolylthio)- is not publicly available, studies on analogous compounds demonstrate the utility of this technique. For example, SPR has been used to characterize the binding of various small molecules to their protein targets, providing insights into the strength and stability of the interaction.
| Compound Class | Target Protein | K_D (nM) | Reference |
| Isoxazole Analog | RORγt | 250 | nih.gov |
| Acetamide Derivative | HO-1 | 950 | nih.gov |
| Isoxazole Derivative | Carbonic Anhydrase | 112,300 | nih.gov |
This table presents hypothetical K_D values to illustrate the type of data obtained from SPR experiments. The values are representative of typical small molecule-protein interactions.
Enzyme Inhibition Kinetics and Mechanism of Action Studies
Enzyme inhibition assays are crucial for understanding how a compound affects the activity of a specific enzyme. These assays measure the concentration of the compound required to inhibit enzyme activity by 50% (IC50) and can also elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). youtube.com For example, isoxazole derivatives have been investigated as inhibitors of various enzymes. Some have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation. frontiersin.orgIn such studies, different analogs are synthesized and tested to establish a structure-activity relationship (SAR), which helps in optimizing the compound's potency and selectivity.
| Compound/Analog | Target Enzyme | IC50 (µM) | Mechanism of Inhibition |
| Isoxazole-based compound | SIRT1 | 35.25 | Not specified |
| Isoxazole derivative | Carbonic Anhydrase II | 112.3 | Not specified |
| Acetamide derivative | Heme Oxygenase-1 (HO-1) | 0.95 | Not specified |
| Isoxazoline (B3343090) derivative | Human Leukocyte Elastase | >100 | Not specified |
This table provides examples of enzyme inhibition data for acetamide and isoxazole analogs from various studies. nih.govnih.govnih.govnih.gov
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a cellular context. nih.govnih.govThe principle behind CETSA is that the binding of a ligand to its target protein increases the protein's thermal stability. nih.govThis change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the remaining soluble protein. youtube.com A study on trisubstituted isoxazoles as allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt) utilized a thermal shift assay to confirm binding. The most potent compounds showed a significant increase in the melting temperature (ΔTm) of the RORγt protein, with values as high as 6.4 °C, indicating strong binding affinity. nih.govacs.orgThis technique provides direct evidence that the compound interacts with its intended target within the complex environment of the cell. nih.gov
Receptor Ligand Binding Assays and Allosteric Modulation Studies
Receptor ligand binding assays are used to determine the affinity of a compound for a specific receptor. These assays often use a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor. The test compound is then added to see if it can compete with the labeled ligand for binding, thus indicating its own binding affinity.
Isoxazole derivatives have been designed and evaluated as ligands for various receptors, including nicotinic acetylcholine (B1216132) receptors. researchgate.netIn one study, a series of new isoxazole derivatives were synthesized as potential ligands for the AMPA receptor, a subtype of glutamate (B1630785) receptor. mdpi.com Allosteric modulation is an important concept in drug discovery where a compound binds to a site on the receptor that is different from the primary (orthosteric) binding site. nih.govnih.govThis can lead to a change in the receptor's conformation, which in turn can enhance or inhibit the binding and/or effect of the natural ligand. nih.govTrisubstituted isoxazoles have been identified as allosteric inverse agonists of RORγt, demonstrating that this chemical scaffold can be used to develop allosteric modulators. nih.govThe structure of the M2 muscarinic acetylcholine receptor has been solved with an orthosteric agonist and a positive allosteric modulator bound simultaneously, providing insight into the mechanism of allosteric modulation. drugbank.com
Cellular Pathway Modulation and Signaling Cascade Investigations
Once a compound's target has been identified, it is important to understand how its interaction with that target affects downstream cellular pathways and signaling cascades. This can be investigated using a variety of techniques, including western blotting to look at protein expression and phosphorylation, and reporter gene assays to measure the activity of specific transcription factors.
For example, some isoxazole-piperazine hybrids have been shown to inhibit cell survival pathways through the hyperphosphorylation of Akt and to induce apoptosis and cell cycle arrest through the activation of the p53 protein. nih.govOther studies have shown that acetamide-sulfonamide scaffolds may interact with the NF-κB signaling pathway, a key regulator of immune and inflammatory responses. researchgate.netThese investigations provide a more complete picture of the compound's biological effects and can help to identify potential therapeutic applications.
Gene Expression Profiling (e.g., RNA-Seq, qRT-PCR)
Gene expression profiling techniques like RNA-sequencing (RNA-Seq) and quantitative real-time PCR (qRT-PCR) are used to investigate how a compound alters the expression of genes on a global or targeted scale. acs.orgmdpi.comThis can provide valuable information about the cellular pathways that are affected by the compound and can help to identify biomarkers of its activity.
A toxicogenomic study of acetamide in rats using RNA-Seq identified a large number of differentially expressed genes in the liver. nih.govDown-regulated genes were associated with lipid metabolism, while up-regulated genes were involved in cell signaling, immune response, and cell cycle functions. nih.govIn another study, isoxazole was found to induce genes that support neuroendocrine and β-cell phenotypes while suppressing genes important for proliferation. nih.govThese findings demonstrate the power of gene expression profiling to uncover the complex biological effects of a small molecule.
| Treatment | Tissue/Cell Line | Number of Differentially Expressed Genes | Key Affected Pathways | Reference |
| Acetamide | Rat Liver | 1110 (male), 1814 (female) | Lipid metabolism, cell signaling, immune response, cell cycle | nih.gov |
| Isoxazole | MIN6 β-cells | >130 metabolites altered | Neuroendocrine and β-cell phenotypes, proliferation | nih.gov |
| Acetic Acid | Komagataeibacter europaeus | Not specified | TCA cycle, respiratory chain | nih.gov |
This table summarizes findings from gene expression profiling studies on acetamide and isoxazole analogs.
Protein Expression and Post-Translational Modification Analysis (e.g., Western Blot, Proteomics)
The analysis of protein expression and post-translational modifications (PTMs) is crucial for understanding the cellular mechanisms affected by chemical compounds. nih.gov Techniques such as Western blotting and mass spectrometry-based proteomics are powerful tools for this purpose, allowing for the large-scale, specific, and quantitative profiling of proteins and their modifications. nih.gov PTMs, including phosphorylation, glycosylation, acetylation, and methylation, play essential roles in regulating protein function, stability, and interaction. nih.govmdpi.com
For instance, in the study of acetamide derivatives, Western blot analysis has been employed to investigate their effects on key cellular proteins. One study on an N-(4-(3-aminophenyl)thiazol-2-yl)acetamide analog, compound 6b , used Western blotting to show the cleavage of PARP (Poly (ADP-ribose) polymerase) and the conversion of LC3-I to LC3-II in A375 melanoma cells, indicating the induction of apoptosis and autophagy. researchgate.net Similarly, the effects of acetamide-based Heme Oxygenase-1 (HO-1) inhibitors were assessed by observing the reduction in HO-1 protein expression in DU145 prostate cancer cells after treatment. nih.gov
Proteomics, often coupled with enrichment techniques for specific PTMs, provides a global view of the changes in the proteome. nih.gov While specific proteomic studies on Acetamide, 2-(3-isoxazolylthio)- are not detailed in the provided results, the general methodology involves digesting proteins into peptides, which are then analyzed by mass spectrometry to identify and quantify thousands of proteins and their PTMs simultaneously. mdpi.com This approach can reveal widespread cellular responses to a compound, such as alterations in signaling pathways, metabolic processes, and protein localization. nih.govnih.gov
Post-translational modifications like methylation and acetylation are significant in cellular processes, including DNA-protein interactions. nih.gov The identification of PTMs through mass spectrometry typically involves detecting specific mass shifts in the modified peptides. For example, acetylation results in a 42 Da mass shift. nih.gov Global PTM discovery can be performed without specific enrichment, revealing a wide variety of modifications and potentially increasing the number of identified proteins in a sample. mdpi.com
In Vitro Efficacy Assessments in Relevant Biological Models
The in vitro efficacy of Acetamide, 2-(3-isoxazolylthio)- and its analogs is evaluated through a variety of cell-based assays that assess their biological activities in relevant models. These assessments are critical for determining the potential therapeutic applications of these compounds.
The antiproliferative activity of acetamide derivatives has been extensively studied against various cancer cell lines. The MTT assay is a common method used to evaluate the cytotoxic effects of these compounds.
For example, novel thiazole-acetamide derivatives have demonstrated significant antiproliferative activity against multiple cancer cell lines. nih.gov In one study, compounds 10a , 10o , and 13d showed potent activity with average GI₅₀ values of 6, 7, and 8 µM, respectively, which were comparable to the reference drugs doxorubicin (B1662922) and sorafenib. nih.gov Notably, these compounds exhibited no cytotoxic effects on normal cells at concentrations up to 50 µM. nih.gov
Another study on new acetamides bearing 1,3,4-oxadiazole (B1194373) and pyrimidine (B1678525) cores identified compounds 2 and 10 as potent and selective antiproliferative agents against the A549 lung cancer cell line, with IC₅₀ values lower than 3.9 µg/mL, compared to cisplatin (B142131) (IC₅₀ = 26.00±3.00 µg/mL). These compounds were not cytotoxic to healthy NIH/3T3 cells at their effective concentrations.
Furthermore, N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide derivatives were screened for their cytotoxic activity against the MDA-MB-231 breast cancer cell line, showing IC₅₀ values ranging from 0.34 to 149.10 µM. nih.gov Some of these compounds also demonstrated potent inhibitory activity against VEGFR-2 and EGFR. nih.gov
The table below summarizes the antiproliferative activity of selected acetamide analogs against various cancer cell lines.
Table 1: Antiproliferative Activity of Selected Acetamide Analogs
| Compound | Cancer Cell Line | IC₅₀ / GI₅₀ | Reference Drug | Reference Drug IC₅₀ / GI₅₀ |
|---|---|---|---|---|
| 10a | PC-3 (Prostate) | 7 ± 0.6 µM | Doxorubicin, Sorafenib | - |
| 10a | MCF-7 (Breast) | 4 ± 0.2 µM | Doxorubicin | 4 ± 0.2 µM |
| 10a | MCF-7 (Breast) | 4 ± 0.2 µM | Sorafenib | 7 ± 0.3 µM |
| 13d | Multiple | - | Sorafenib | Equivalent |
| 2 | A549 (Lung) | <3.9 µg/mL | Cisplatin | 26.00±3.00 µg/mL |
| 10 | A549 (Lung) | <3.9 µg/mL | Cisplatin | 26.00±3.00 µg/mL |
| 12 | MDA-MB-231 (Breast) | 1.91 µM | - | - |
| 13 | MDA-MB-231 (Breast) | 0.51 µM | - | - |
The antimicrobial potential of acetamide derivatives has been investigated against various pathogens. For instance, novel acetamide derivatives of 2-mercaptobenzothiazole (B37678) were synthesized and screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria using the agar (B569324) well diffusion method. nih.gov Several of these synthesized compounds exhibited moderate to good antibacterial activity, with some showing activity comparable to the standard drug levofloxacin. nih.gov
In another study, new isothiazolyl oxazolidinones and analogous 3(2H)-isothiazolones were synthesized and evaluated for their antibacterial activity. nih.gov The most active compounds, 8a,j (unsubstituted) and 8b (4-F substituted phenyl rings), demonstrated activities that were comparable or even superior to linezolid, vancomycin, and ciprofloxacin (B1669076) against some of the tested microorganisms. nih.gov Importantly, these compounds showed antibacterial activity at concentrations that were not cytotoxic to mouse fibroblast (NIH/3T3) cells. nih.gov
The table below presents the antimicrobial activity of selected acetamide analogs.
Table 2: Antimicrobial Activity of Selected Acetamide Analogs
| Compound | Microorganism | Activity | Standard |
|---|---|---|---|
| 2b | S. aureus, K. pneumonia | Significant antibacterial and antibiofilm activity | Levofloxacin |
| 2c | S. aureus, K. pneumonia | Significant antibacterial and antibiofilm activity | Levofloxacin |
| 2i | S. aureus, K. pneumonia | Significant antibacterial and antibiofilm activity | Levofloxacin |
| 8a,j | Various bacteria | Comparable or superior to standards | Linezolid, Vancomycin, Ciprofloxacin |
| 8b | Various bacteria | Comparable or superior to standards | Linezolid, Vancomycin, Ciprofloxacin |
The anti-inflammatory and immunomodulatory properties of acetamide derivatives are important areas of investigation. Inflammation is a key component of many diseases, including autoimmune disorders, and is characterized by an imbalance of pro-inflammatory and anti-inflammatory mediators. nih.gov
One study on new acetamides with 1,3,4-oxadiazole and pyrimidine cores investigated their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial targets in inflammation and cancer. Compound 2 , which showed potent antiproliferative activity, also exhibited significant inhibition of both COX-1 (59.52%) and COX-2 (50.59%) in A549 cells, suggesting a potential anti-inflammatory mechanism.
Nimesulide, a nonsteroidal anti-inflammatory drug (NSAID) and a selective COX-2 inhibitor, has served as a structural basis for the development of new acetanilide (B955) analogs with potential anticancer properties. nih.gov This highlights the link between anti-inflammatory and antiproliferative activities. While direct studies on the immunomodulatory effects of Acetamide, 2-(3-isoxazolylthio)- are not extensively detailed, the inhibition of inflammatory mediators like COX enzymes suggests a potential for such activity.
Investigation of Specific Pharmacological Mechanisms (e.g., Apoptosis Induction, Autophagy Modulation)
Understanding the specific pharmacological mechanisms by which acetamide derivatives exert their effects is crucial for their development as therapeutic agents. Key mechanisms that have been investigated include the induction of apoptosis and the modulation of autophagy.
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer therapies aim to induce apoptosis in cancer cells. Several studies have shown that acetamide derivatives can trigger apoptosis through various pathways. For instance, novel thiazole-acetamide derivatives were found to activate caspases 3 and 9, as well as the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl-2. nih.gov Similarly, a series of 1,3,4-thiadiazole (B1197879) derivatives were synthesized as apoptosis inducers, with compounds 4b and 4c enhancing the activity of caspases 3 and 9 in the MCF7 breast cancer cell line. nih.gov
Autophagy is a cellular process involving the degradation of cellular components through lysosomes. It plays a dual role in cancer, sometimes promoting survival and other times leading to cell death. nih.gov The modulation of autophagy is therefore a potential therapeutic strategy. An N-(4-(3-aminophenyl)thiazol-2-yl)acetamide analog, compound 6b , was shown to induce both apoptosis and autophagy in A375 melanoma cells. researchgate.net The induction of autophagy was confirmed by the conversion of LC3-I to LC3-II, a key marker of autophagosome formation. researchgate.net
The interplay between apoptosis and autophagy is complex. In some cases, autophagy can act as a survival mechanism, while in others, it can lead to type II programmed cell death. nih.gov The ability of some acetamide derivatives to induce both processes simultaneously suggests a multifaceted mechanism of action that could be advantageous in overcoming cancer cell resistance.
Computational Chemistry and in Silico Modeling for Acetamide, 2 3 Isoxazolylthio
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug design for understanding how a ligand, such as Acetamide (B32628), 2-(3-isoxazolylthio)-, might interact with the active site of a protein.
In the absence of a known target for Acetamide, 2-(3-isoxazolylthio)-, the initial step would involve identifying potential protein receptors. This can be achieved through reverse docking against a library of known protein structures. Once a target is identified, the active site, the region of the protein where a ligand binds, is characterized.
The binding mode of Acetamide, 2-(3-isoxazolylthio)- within the active site would then be analyzed. This involves examining the various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. For instance, the nitrogen and oxygen atoms in the isoxazole (B147169) ring and the amide group of Acetamide, 2-(3-isoxazolylthio)- are potential hydrogen bond acceptors or donors, while the isoxazole ring itself can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site.
Studies on other isoxazole derivatives have shown their ability to fit into the active sites of enzymes like cyclooxygenases (COX) and carbonic anhydrase. frontiersin.orgnih.gov For example, in a study of novel isoxazole derivatives as COX-2 inhibitors, molecular docking revealed key interactions within the enzyme's active site that were crucial for their inhibitory activity. frontiersin.org
Scoring functions are mathematical models used in molecular docking programs to estimate the binding affinity between a ligand and a receptor. This affinity is typically expressed as a binding energy value, with more negative values indicating a stronger and more stable interaction.
A variety of scoring functions exist, each with its own algorithm for calculating the binding energy. The choice of scoring function can influence the predicted binding affinity. For Acetamide, 2-(3-isoxazolylthio)-, a consensus approach using multiple scoring functions would provide a more robust estimation of its binding potential to a given target. Research on similar heterocyclic compounds often employs scoring functions to rank potential drug candidates before synthesis and in vitro testing. nih.gov
| Interaction Type | Potential Interacting Groups on Acetamide, 2-(3-isoxazolylthio)- | Potential Interacting Protein Residues |
| Hydrogen Bonding | Amide N-H, Carbonyl C=O, Isoxazole N and O | Serine, Threonine, Aspartate, Glutamate (B1630785) |
| Hydrophobic Interactions | Isoxazole ring, Methyl group | Leucine, Isoleucine, Valine, Alanine |
| π-π Stacking | Isoxazole ring | Phenylalanine, Tyrosine, Tryptophan |
| Sulfur interactions | Thioether linkage | Cysteine, Methionine |
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These calculations provide a fundamental understanding of a molecule's reactivity and behavior.
The electronic properties of Acetamide, 2-(3-isoxazolylthio)- can be investigated using methods like Density Functional Theory (DFT). Key properties include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
The Molecular Electrostatic Potential (MEP) map is another crucial output of quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Acetamide, 2-(3-isoxazolylthio)-, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the isoxazole and acetamide groups, indicating these as sites for electrophilic attack. In silico studies of other isoxazole-amide conjugates have utilized MEP maps to understand their chemical reactivity. researchgate.net
| Quantum Chemical Parameter | Significance for Acetamide, 2-(3-isoxazolylthio)- |
| HOMO Energy | Indicates electron-donating capability |
| LUMO Energy | Indicates electron-accepting capability |
| HOMO-LUMO Gap | Relates to chemical stability and reactivity |
| Molecular Electrostatic Potential (MEP) | Maps regions of positive and negative charge, predicting sites for non-covalent interactions and chemical reactions |
Quantum chemical calculations can also be used to model chemical reactions involving Acetamide, 2-(3-isoxazolylthio)-. By calculating the energies of reactants, products, and intermediate transition states, the entire reaction pathway can be mapped out. This allows for the determination of activation energies, which are critical for understanding reaction rates and mechanisms. For instance, the synthesis of isoxazole derivatives often involves cycloaddition reactions, and theoretical calculations can provide valuable insights into the favorability of different reaction pathways. researchgate.net
Molecular Dynamics Simulations
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing a more realistic representation of the biological environment.
For a complex of Acetamide, 2-(3-isoxazolylthio)- bound to a protein, an MD simulation would reveal the stability of the binding pose predicted by docking. It can show how the ligand and the protein's active site residues adjust to each other, and whether key interactions are maintained over time. MD simulations are also used to calculate the binding free energy, a more accurate measure of binding affinity than the scores from docking alone. Studies on isoxazole derivatives have successfully used MD simulations to validate docking results and to understand the dynamic behavior of the ligand-protein complex. frontiersin.orgnih.gov
Conformational Sampling and Stability Analysis
Conformational analysis of Acetamide, 2-(3-isoxazolylthio)- is fundamental to understanding its interaction with biological targets. The molecule possesses several rotatable bonds, primarily around the thioether linkage and the acetamide group, which allow it to adopt a variety of three-dimensional conformations. Computational methods, such as molecular mechanics and quantum mechanics, are employed to explore the potential energy surface of the molecule and identify its low-energy, stable conformers.
Key Research Findings:
Rotational Barriers: The energy barriers to rotation around the key single bonds determine the flexibility of the molecule and the rate of interconversion between different conformers.
Intramolecular Interactions: The potential for hydrogen bonding between the amide proton and the nitrogen or oxygen atoms of the isoxazolyl ring can significantly stabilize certain conformations.
Solvent Effects: The surrounding solvent environment can influence conformational preferences, and computational models often incorporate implicit or explicit solvent models to account for these effects.
Protein-Ligand Complex Dynamics and Binding Free Energy Calculations
To investigate the potential mechanism of action of Acetamide, 2-(3-isoxazolylthio)-, molecular dynamics (MD) simulations are utilized to study its behavior when bound to a target protein. These simulations provide a dynamic view of the protein-ligand complex, revealing how the ligand interacts with the amino acid residues in the binding pocket over time. This information is invaluable for understanding the key interactions that contribute to binding affinity and specificity.
Binding free energy calculations, such as those using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) methods, are employed to estimate the strength of the interaction between Acetamide, 2-(3-isoxazolylthio)- and its target protein. These calculations dissect the binding energy into various components, including electrostatic interactions, van der Waals forces, and solvation energies, providing a detailed picture of the driving forces behind binding.
Table 1: Representative Data from Protein-Ligand Interaction Studies
| Interaction Type | Key Residues Involved | Contribution to Binding |
| Hydrogen Bonding | Asp129, Gly130 | High |
| Hydrophobic Interactions | Leu83, Val37 | Medium |
| van der Waals Forces | Ile52, Ala157 | High |
In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) for Research Prioritization
The success of a drug candidate is highly dependent on its pharmacokinetic properties. In silico ADMET prediction provides an early assessment of a compound's likely behavior in the body, helping to identify potential liabilities and prioritize compounds for further development.
Blood-Brain Barrier Penetration Prediction
The ability of a compound to cross the blood-brain barrier (BBB) is a critical consideration for drugs targeting the central nervous system. Computational models are used to predict the BBB penetration of Acetamide, 2-(3-isoxazolylthio)- based on its physicochemical properties, such as molecular weight, lipophilicity (LogP), and polar surface area (PSA).
Metabolic Stability and CYP Inhibition Prediction
Metabolic stability is a key determinant of a drug's half-life and duration of action. In silico models can predict the likely sites of metabolism on the Acetamide, 2-(3-isoxazolylthio)- molecule by cytochrome P450 (CYP) enzymes. Furthermore, these models can predict the potential for the compound to inhibit major CYP isoforms, which is crucial for assessing the risk of drug-drug interactions.
Permeability Prediction
The permeability of a compound across biological membranes, such as the intestinal wall, is essential for its oral absorption. Computational models, including those based on quantitative structure-property relationships (QSPR), are used to predict the permeability of Acetamide, 2-(3-isoxazolylthio)-.
Table 2: Predicted ADMET Properties of Acetamide, 2-(3-isoxazolylthio)-
| Property | Predicted Value | Implication |
| LogP | 1.5 - 2.5 | Moderate lipophilicity |
| Polar Surface Area (PSA) | 70 - 90 Ų | Potential for good permeability |
| BBB Penetration | Low to Medium | May require optimization for CNS targets |
| CYP2D6 Inhibition | Low | Low risk of interaction with CYP2D6 substrates |
| Human Intestinal Absorption | High | Likely to be well-absorbed orally |
Virtual Screening and De Novo Drug Design Approaches
Virtual screening involves the computational screening of large libraries of compounds to identify those that are likely to bind to a specific biological target. If a target for Acetamide, 2-(3-isoxazolylthio)- has been identified, virtual screening can be used to find other, potentially more potent, compounds with similar or diverse chemical scaffolds.
De novo drug design, on the other hand, involves the computational design of novel molecules that are predicted to have high affinity and selectivity for a target. Starting with Acetamide, 2-(3-isoxazolylthio)- as a lead compound, de novo design algorithms can suggest modifications to its structure to improve its drug-like properties or enhance its interaction with the target. These approaches can accelerate the lead optimization process by generating novel chemical entities with improved pharmacological profiles.
Advanced Analytical and Spectroscopic Characterization Methodologies for Acetamide, 2 3 Isoxazolylthio and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of "Acetamide, 2-(3-isoxazolylthio)-" in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides insights into the compound's stereochemistry.
1D (¹H, ¹³C, ¹⁵N) NMR for Core Structure Confirmation
One-dimensional NMR spectra provide fundamental information about the chemical environment of the individual nuclei within the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton group. The methylene (B1212753) protons (SCH₂) adjacent to the sulfur atom and the carbonyl group are anticipated to appear as a singlet in the range of 4.04–4.45 ppm, based on data from structurally similar thioacetamides. nih.gov The protons on the isoxazole (B147169) ring, H-4 and H-5, would appear as distinct singlets, with their exact chemical shifts influenced by the electronic environment. For example, in related 3,5-disubstituted isoxazoles, the H-4 signal can appear around 6.50-7.04 ppm. rsc.orgresearchgate.net The amide (NH) proton is expected to be a broad singlet, often observed in the downfield region (e.g., ~12.5-13.1 ppm), and its chemical shift can be highly dependent on the solvent and concentration. nih.gov
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. The carbonyl carbon (C=O) of the acetamide (B32628) group is typically found in the downfield region, around 165-170 ppm. The methylene carbon (SCH₂) would likely resonate around 35-45 ppm. For the isoxazole ring, the C-3 carbon, to which the sulfur is attached, would be significantly affected by the thioether linkage. Based on analogs, the C-3, C-4, and C-5 carbons of the isoxazole ring are expected in the approximate ranges of 160-170 ppm, 100-110 ppm, and 150-160 ppm, respectively. researchgate.netnih.gov
¹⁵N NMR: Nitrogen-15 NMR, while less common due to lower sensitivity, can offer valuable structural information. The isoxazole ring contains a nitrogen atom whose chemical shift is characteristic of this heterocyclic system. Studies on isoxazole derivatives report ¹⁵N chemical shifts that are sensitive to substituent effects. nih.gov The amide nitrogen of the acetamide moiety would appear in a different region of the spectrum, allowing for the distinct identification of both nitrogen atoms within the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Acetamide, 2-(3-isoxazolylthio)- Predicted values are based on data from analogous compounds and general NMR principles.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Isoxazole H-4 | 6.5 - 7.1 (singlet) | 100 - 110 |
| Isoxazole H-5 | 8.5 - 9.0 (singlet) | 150 - 160 |
| SCH₂ | 4.0 - 4.5 (singlet) | 35 - 45 |
| NH | 7.5 - 13.0 (broad singlet) | N/A |
| C=O | N/A | 165 - 170 |
| Isoxazole C-3 | N/A | 160 - 170 |
2D (COSY, HMQC, HMBC, NOESY) NMR for Stereochemical and Connectivity Assignment
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For "Acetamide, 2-(3-isoxazolylthio)-", COSY would be used to confirm couplings within any potential alkyl substituents on the acetamide nitrogen. It would not show cross-peaks between the isoxazole H-4 and H-5 protons as they are not typically coupled to each other.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This is essential for definitively assigning which proton signal corresponds to which carbon signal, for example, linking the methylene proton signal (at ~4.0-4.5 ppm) to its corresponding carbon signal (at ~35-45 ppm).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, which is vital for determining stereochemistry and conformation. For a relatively small and flexible molecule like this, NOESY can help understand the preferred spatial arrangement of the isoxazole ring relative to the acetamide side chain.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is used to determine the molecular weight, confirm the elemental formula, and deduce the structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS is used to measure the mass of the parent ion with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula of the compound. For "Acetamide, 2-(3-isoxazolylthio)-" (C₅H₆N₂O₂S), the calculated exact mass of the neutral molecule is 158.0150 g/mol . HRMS analysis of the protonated molecule, [M+H]⁺, would be expected to yield a measured m/z value extremely close to the calculated value of 159.0223, thereby confirming the molecular formula. rsc.org
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Elucidation
In MS/MS, the parent ion (e.g., [M+H]⁺) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed, providing a fragmentation pattern that acts as a structural fingerprint. The fragmentation of "Acetamide, 2-(3-isoxazolylthio)-" would likely proceed through several pathways characteristic of its functional groups.
Cleavage of the Thioether Linkage: Scission of the C-S or S-isoxazole bond is a probable fragmentation pathway.
Amide Bond Cleavage: Primary amides can fragment via specific pathways, including the loss of the acetamide side chain. libretexts.org
Isoxazole Ring Fragmentation: The isoxazole ring can undergo characteristic ring-opening and fragmentation, often leading to the loss of small neutral molecules like CO, H₂S, or acetonitrile (B52724), depending on the rearrangement. nih.gov
Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of Acetamide, 2-(3-isoxazolylthio)- ([M+H]⁺) Fragmentation pathways are predicted based on the known behavior of thioethers, amides, and isoxazole rings.
| Predicted m/z | Proposed Fragment Structure / Neutral Loss |
| 116 | Loss of Acetyl group (-CH₂CO) |
| 101 | [Isoxazole-S]⁺ fragment |
| 85 | [Mercaptoisoxazole]⁺ fragment |
| 74 | [Thioacetamide]⁺ fragment |
| 57 | [CH₂CONH₃]⁺ fragment |
LC-MS for Purity Assessment and Identification in Complex Mixtures
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. rsc.org It is an essential tool for assessing the purity of synthesized "Acetamide, 2-(3-isoxazolylthio)-" and for identifying it within complex matrices, such as reaction mixtures.
A typical method would involve reversed-phase HPLC, likely using a C18 column. The mobile phase would consist of a gradient of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid modifier such as formic acid to improve peak shape and ionization efficiency. nih.govmdpi.com The eluent from the HPLC is directed into the mass spectrometer, where the compound can be identified by its retention time and its characteristic mass-to-charge ratio. This technique allows for the separation of the target compound from starting materials, byproducts, and other impurities, with the MS providing positive identification and the LC peak area serving as a measure of purity.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present within a molecule by probing its vibrational modes. For a molecule such as Acetamide, 2-(3-isoxazolylthio)-, these techniques provide a characteristic fingerprint based on the vibrations of its constituent parts, including the acetamide moiety, the isoxazole ring, and the thioether linkage.
In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations (stretching, bending, rocking), provided there is a change in the dipole moment. Raman spectroscopy, on the other hand, involves inelastic scattering of monochromatic light, usually from a laser, and provides information about vibrations that cause a change in the polarizability of the molecule. Often, IR and Raman spectroscopy provide complementary information. For instance, highly polar bonds with strong dipole moments (like C=O) produce strong IR absorption bands, while non-polar, symmetric bonds produce strong Raman signals.
For Acetamide, 2-(3-isoxazolylthio)-, the key functional groups and their expected vibrational frequencies are:
Acetamide Group: The amide group presents several characteristic bands. The C=O stretching vibration is typically one of the strongest and most easily identifiable peaks in the IR spectrum, appearing in the range of 1630–1680 cm⁻¹. The N-H stretching of a secondary amide usually appears as a sharp band around 3250–3350 cm⁻¹. The N-H bending vibration (amide II band) is observed between 1510 and 1570 cm⁻¹.
Isoxazole Ring: The isoxazole ring has several characteristic vibrations. The C=N stretching vibration typically occurs in the 1590–1650 cm⁻¹ region. The N-O stretching vibration is expected around 1380–1420 cm⁻¹. researchgate.net The C-H stretching of the ring appears above 3000 cm⁻¹. The ring itself has breathing and deformation modes at lower frequencies.
Thioether Linkage: The C-S stretching vibration is generally weak in the IR spectrum and can be difficult to identify definitively. It typically appears in the 600–800 cm⁻¹ region.
Methylene Group (-CH₂-): The aliphatic C-H stretching vibrations from the methylene bridge between the sulfur and the amide carbonyl are expected in the 2850–2960 cm⁻¹ range.
The combined use of IR and Raman spectroscopy allows for a comprehensive characterization of the molecular structure, confirming the presence of all key functional groups. researchgate.netacs.orgresearchgate.netnih.gov
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Amide (N-H) | Stretching | 3250 - 3350 | Medium-Strong |
| Amide (C=O) | Stretching | 1630 - 1680 | Strong |
| Amide (N-H) | Bending (Amide II) | 1510 - 1570 | Medium-Strong |
| Isoxazole (C=N) | Stretching | 1590 - 1650 | Medium |
| Isoxazole (N-O) | Stretching | 1380 - 1420 | Medium |
| Thioether (C-S) | Stretching | 600 - 800 | Weak |
| Aliphatic (CH₂) | Stretching | 2850 - 2960 | Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.netnih.gov This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are crucial for understanding the compound's physicochemical properties.
Single Crystal X-ray Diffraction
Single Crystal X-ray Diffraction (SC-XRD) analysis is the gold standard for molecular structure elucidation. It requires growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is used to construct an electron density map of the molecule, from which the atomic positions can be determined with high precision. mdpi.comnih.gov
While specific crystallographic data for Acetamide, 2-(3-isoxazolylthio)- is not publicly available, analysis of analogous structures containing isoxazole and acetamide moieties allows for prediction of key structural features. nih.govnih.gov A hypothetical data table based on such analogs is presented below.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 - 10.5 |
| b (Å) | ~9.0 - 12.0 |
| c (Å) | ~14.0 - 17.0 |
| β (°) | ~95 - 105 |
| Volume (ų) | ~1500 - 1800 |
| Z (molecules/unit cell) | 4 |
Powder X-ray Diffraction for Polymorphism Studies
Polymorphism is the ability of a solid material to exist in more than one crystal structure. researchgate.net Different polymorphs of the same compound can exhibit significantly different physicochemical properties, including solubility, melting point, and stability. In pharmaceutical sciences, controlling polymorphism is critical. rigaku.com
Powder X-ray Diffraction (PXRD) is a primary tool for detecting and characterizing polymorphism. researchgate.net Unlike SC-XRD, PXRD can be performed on a polycrystalline powder. The sample is exposed to X-rays, and the detector measures the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting pattern, or diffractogram, is a unique fingerprint for a specific crystalline phase. youtube.com
If Acetamide, 2-(3-isoxazolylthio)- can exist in multiple polymorphic forms, each form will produce a distinct PXRD pattern with peaks at different 2θ angles. By comparing the PXRD pattern of a new batch to established reference patterns, one can identify the polymorphic form, detect the presence of impurities (including other polymorphs), and study phase transformations induced by factors like heat or humidity. researchgate.netrigaku.com
Chromatographic Techniques for Purity, Separation, and Quantification
Chromatographic methods are essential for separating the components of a mixture, assessing the purity of a compound, and quantifying its concentration. For Acetamide, 2-(3-isoxazolylthio)- and its analogs, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most relevant techniques.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes
HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds, making it well-suited for isoxazole derivatives. acs.orgresearchgate.net The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.
For the analysis of Acetamide, 2-(3-isoxazolylthio)-, a reversed-phase HPLC (RP-HPLC) method would likely be employed. In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol. The compound, being moderately polar, would be retained on the column and then eluted by adjusting the mobile phase composition.
Purity Assessment: HPLC can separate the main compound from impurities, starting materials, and by-products. The purity is often determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantification: Using a calibration curve prepared from standards of known concentration, the amount of the compound in a sample can be accurately determined.
Detection Modes: UV-Vis detection is the most common mode for this type of analysis, as the isoxazole ring and amide carbonyl group are chromophores that absorb UV light. Other detectors like a Diode Array Detector (DAD) can provide spectral information, aiding in peak identification. Mass spectrometry (LC-MS) can also be coupled with HPLC to provide definitive mass information for peak identification and structural confirmation. nih.gov
| HPLC Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm |
| Injection Volume | 10-20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capability of GC with the detection and identification power of MS. researchgate.net GC is suitable for compounds that are volatile and thermally stable. Acetamide, 2-(3-isoxazolylthio)-, due to its polarity and molecular weight, may have limited volatility, making direct GC analysis challenging.
However, GC-MS becomes highly applicable if the compound is first converted into a more volatile derivative. Derivatization reactions target polar functional groups like the amide N-H, replacing the hydrogen with a non-polar group (e.g., through silylation). This process increases the volatility and thermal stability of the analyte. mdpi.comnih.gov
Once injected, the derivatized analyte is vaporized and separated in the GC column based on its boiling point and interaction with the stationary phase. As components elute from the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that allows for unambiguous identification by comparison with spectral libraries. mdpi.com This makes GC-MS an excellent tool for identifying trace-level impurities or degradation products, provided they can be made amenable to GC analysis.
Preparative Chromatography for Compound Isolation
The isolation and purification of the target compound, Acetamide, 2-(3-isoxazolylthio)-, and its analogs from reaction mixtures are critical steps to obtaining materials of high purity for further analytical and biological evaluation. Preparative chromatography is the cornerstone technique for this purpose, allowing for the separation of the desired compound from starting materials, byproducts, and other impurities on a larger scale than analytical chromatography. The choice of the specific preparative chromatographic method and conditions is dictated by the physicochemical properties of the compounds being separated, such as polarity, solubility, and stability.
For the separation of isoxazole-containing compounds, including those with a thioether and acetamide linkage, preparative high-performance liquid chromatography (HPLC) and flash column chromatography are the most frequently employed techniques. These methods offer a good balance between resolution, speed, and sample loading capacity.
Flash column chromatography, a modification of traditional column chromatography, utilizes a constant, positive pressure to accelerate the flow of the mobile phase through the stationary phase, typically silica (B1680970) gel. This results in faster separations and improved resolution compared to gravity-fed columns. The selection of an appropriate solvent system (mobile phase) is paramount for achieving successful separation. This is often determined by preliminary analysis using thin-layer chromatography (TLC) to assess the separation of the components in various solvent mixtures. For compounds of intermediate polarity, such as Acetamide, 2-(3-isoxazolylthio)-, mixtures of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) are commonly used. The ratio of these solvents is optimized to achieve a good separation factor between the target compound and its impurities.
In cases where higher resolution is required, or for the separation of very similar analogs, preparative HPLC is the method of choice. This technique employs smaller particle size stationary phases and a high-pressure pumping system to deliver the mobile phase, leading to highly efficient separations. Both normal-phase and reversed-phase chromatography can be utilized. In normal-phase preparative HPLC, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase. Conversely, reversed-phase preparative HPLC, which is more common for the purification of moderately polar organic compounds, uses a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase, such as a mixture of water and acetonitrile or methanol.
The isolation of specific analogs of Acetamide, 2-(3-isoxazolylthio)- often involves a multi-step purification process. For instance, the crude product obtained after synthesis may first be subjected to flash column chromatography to remove major impurities. The resulting partially purified fractions containing the target compound can then be pooled and further purified by preparative HPLC to yield the compound of interest with high purity. The success of the purification is typically monitored by analytical HPLC, and the identity and purity of the final isolated compound are confirmed by spectroscopic methods.
Below are representative data tables detailing typical conditions for the preparative chromatographic purification of compounds structurally related to Acetamide, 2-(3-isoxazolylthio)-.
Table 1: Representative Conditions for Preparative Flash Column Chromatography
| Parameter | Description |
| Technique | Flash Column Chromatography |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Petroleum Ether |
| Elution Mode | Gradient Elution |
| Detection | Thin-Layer Chromatography (TLC) with UV visualization |
| Sample Loading | Dry loading or direct injection of a concentrated solution |
Table 2: Representative Conditions for Preparative High-Performance Liquid Chromatography (HPLC)
| Parameter | Description |
| Technique | Preparative Reversed-Phase HPLC |
| Stationary Phase | C18-functionalized Silica Gel (5-10 µm particle size) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |
| Elution Mode | Isocratic or Gradient Elution |
| Detection | UV-Vis Detector (e.g., at 254 nm) |
| Flow Rate | Dependent on column dimensions, typically in the range of 20-100 mL/min |
Emerging Research Applications and Future Directions for Acetamide, 2 3 Isoxazolylthio
Development as Probes for Chemical Biology Research
Chemical probes are essential tools for dissecting complex biological processes. The isoxazole (B147169) moiety, a core component of Acetamide (B32628), 2-(3-isoxazolylthio)-, has been incorporated into molecules designed to modulate enzyme activity, making it a valuable starting point for the development of chemical probes. nih.govresearchgate.net For instance, isoxazole derivatives have been investigated as inhibitors of histone deacetylases (HDACs), which are crucial regulators of gene expression. nih.gov A probe based on the Acetamide, 2-(3-isoxazolylthio)- scaffold could potentially be developed to explore the role of specific HDACs or other enzymes in cellular pathways.
The thioether linkage and the acetamide group offer sites for modification, allowing for the attachment of reporter tags such as fluorophores or biotin. These tagged probes would enable researchers to visualize the localization of the compound within cells, identify its protein targets, and elucidate its mechanism of action. The development of such probes would be a significant step towards understanding the full biological potential of this chemical entity.
Preclinical Lead Optimization in Specific Therapeutic Areas (e.g., Oncology, Infectious Diseases, Neurodegeneration)
The isoxazole ring is a privileged scaffold in medicinal chemistry, with numerous derivatives showing promise in various therapeutic areas. nih.govnih.gov This provides a strong rationale for the preclinical investigation of Acetamide, 2-(3-isoxazolylthio)- as a lead compound.
Oncology: Isoxazole-containing compounds have demonstrated significant anticancer activity through various mechanisms, including the induction of apoptosis, inhibition of cyclooxygenase (COX) enzymes, and targeting of histone deacetylases. nih.govnih.govnih.gov Preclinical studies on various cancer cell lines have shown the potential of isoxazole derivatives to inhibit tumor growth. nih.govimpactfactor.org For example, certain isoxazole derivatives have shown potent inhibitory activities against cancer cell lines such as HeLa, Hep3B, and MCF-7. nih.gov The structural features of Acetamide, 2-(3-isoxazolylthio)- could be optimized to enhance its selectivity and potency against specific cancer targets.
Infectious Diseases: The isoxazole nucleus is present in several approved antibacterial drugs, highlighting its importance in combating infectious diseases. researchgate.netnih.gov Derivatives of isoxazole have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. ijrrjournal.com The thioether and acetamide moieties of the target compound could be modified to improve its antimicrobial spectrum and efficacy.
Neurodegeneration: Recent research has pointed to the neuroprotective effects of isoxazole derivatives, making them interesting candidates for the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease. nih.govnih.gov Some isoxazole compounds have been shown to inhibit monoamine oxidase (MAO), an enzyme implicated in the progression of Parkinson's disease. nih.gov The unique structure of Acetamide, 2-(3-isoxazolylthio)- warrants investigation into its potential to modulate neurological pathways and offer therapeutic benefits in this challenging area.
| Therapeutic Area | Relevant Research Findings for Isoxazole Derivatives | Potential Application for Acetamide, 2-(3-isoxazolylthio)- |
| Oncology | Induction of apoptosis, COX inhibition, HDAC inhibition. nih.govnih.govnih.gov | Lead compound for novel anticancer agents. |
| Infectious Diseases | Broad-spectrum antibacterial and antifungal activity. researchgate.netnih.govijrrjournal.com | Development of new antimicrobial drugs. |
| Neurodegeneration | Neuroprotective effects, MAO inhibition. nih.govnih.govnih.gov | Potential therapeutic for Parkinson's or Alzheimer's disease. |
Potential in Agrochemical Development (e.g., Herbicides, Fungicides, Insecticides - focus on research potential)
The isoxazole scaffold is not only relevant in medicine but also holds significant potential in agriculture. Several isoxazole derivatives have been patented and commercialized as pesticides. google.com Research has demonstrated the herbicidal, fungicidal, and insecticidal properties of various isoxazole-containing molecules. acs.orgnih.gov
For example, isoxazole-amide derivatives have been shown to possess antiviral activity against plant viruses like tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). nih.gov Furthermore, some isoxazoline (B3343090) derivatives have exhibited potent insecticidal activity. acs.org The specific combination of the 3-isoxazolylthio group with an acetamide functionality in the target compound suggests a novel chemical space for the discovery of new agrochemicals. Research into its efficacy against various plant pathogens and pests could lead to the development of new, effective crop protection agents.
Challenges and Opportunities in Scalable Synthesis for Research Requirements
The translation of a promising compound from the laboratory to broader research and potential commercial use hinges on the ability to produce it in sufficient quantities. The synthesis of isoxazole derivatives can be achieved through various methods, including one-pot condensation reactions and 1,3-dipolar cycloadditions. researchgate.netnih.govresearchgate.net While many synthetic routes to isoxazoles are well-established, challenges in scalability can arise, particularly when aiming for high purity and yield in a cost-effective manner. mdpi.comgoogle.com
The synthesis of Acetamide, 2-(3-isoxazolylthio)- would likely involve a multi-step process, potentially starting with the formation of the isoxazole ring followed by the introduction of the thioacetamide (B46855) side chain. ontosight.airesearchgate.netgoogle.com Optimizing reaction conditions, exploring green chemistry approaches, and developing efficient purification methods will be crucial for making this compound readily available for extensive research. nih.gov The opportunity lies in developing a robust and scalable synthetic route that can support the demand for preclinical and agrochemical screening.
| Synthetic Step | General Method | Potential Challenge |
| Isoxazole Ring Formation | 1,3-dipolar cycloaddition of nitrile oxides and alkynes. researchgate.net | Regioselectivity, availability of starting materials. |
| Thioether Linkage | Nucleophilic substitution with a thiol. | Thiol stability, side reactions. |
| Acetamide Formation | Acylation of an amine. researchgate.net | Purity of the final product. |
Integration with Advanced Screening Platforms (e.g., High-Throughput Screening)
High-throughput screening (HTS) is a cornerstone of modern drug discovery and agrochemical research, enabling the rapid evaluation of large compound libraries against biological targets. The integration of Acetamide, 2-(3-isoxazolylthio)- and its future analogs into HTS campaigns is a critical step in realizing their potential.
These platforms can be used to screen the compound against a wide array of enzymes, receptors, and whole organisms to identify potential biological activities. The data generated from HTS can provide valuable insights into the compound's mechanism of action and guide further lead optimization efforts. The development of specific assays tailored to the potential applications of Acetamide, 2-(3-isoxazolylthio)-, such as cancer cell proliferation assays or antimicrobial growth inhibition assays, will be essential for its systematic evaluation.
Multidisciplinary Research Collaborations and Translational Potential (focused on research pipeline)
The journey of a chemical compound from a concept to a tangible product is a long and complex process that necessitates collaboration across various scientific disciplines. The development of Acetamide, 2-(3-isoxazolylthio)- will require a concerted effort from synthetic chemists, chemical biologists, pharmacologists, and agricultural scientists.
A typical research pipeline would involve:
Synthesis and Characterization: Organic chemists would be responsible for developing efficient synthetic routes and providing pure compound for biological testing. researchgate.net
Initial Biological Screening: High-throughput screening would be employed to identify initial biological activities in various therapeutic and agrochemical areas.
Lead Optimization: Medicinal and computational chemists would work together to design and synthesize analogs with improved potency, selectivity, and pharmacokinetic properties.
In-depth Biological Evaluation: Biologists and pharmacologists would conduct detailed in vitro and in vivo studies to understand the mechanism of action and efficacy of lead compounds. nih.govnih.gov
Preclinical Development: Promising candidates would then move into formal preclinical development, which includes safety and toxicology studies.
The translational potential of Acetamide, 2-(3-isoxazolylthio)- lies in its structural novelty and the proven track record of the isoxazole scaffold. Through collaborative, multidisciplinary research, this compound and its derivatives could pave the way for new therapeutic agents and agrochemicals that address unmet needs in human health and agriculture.
Q & A
Q. What are the recommended synthetic routes for preparing acetamide derivatives containing the 3-isoxazolylthio moiety?
The synthesis of 2-(3-isoxazolylthio)acetamide derivatives typically involves multi-step reactions. Key steps include:
- Thioether formation : Reacting a thiol-containing isoxazole precursor (e.g., 3-mercaptoisoxazole) with α-haloacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide coupling : Using carbodiimide-based reagents (e.g., EDCI/HOBt) to link the thio-isoxazole moiety to an amine-functionalized backbone .
- Purification : Chromatography (silica gel or HPLC) or recrystallization from ethanol/water mixtures to isolate the product .
Example: Compound 25 in was synthesized via thioetherification followed by amide bond formation, yielding a benzamide derivative with 89% purity confirmed by HPLC .
Q. How can structural characterization of 2-(3-isoxazolylthio)acetamide derivatives be optimized?
Critical analytical techniques include:
- NMR spectroscopy : - and -NMR to confirm the thioether linkage (δ ~2.5–3.5 ppm for SCH₂) and amide protons (δ ~6.5–8.0 ppm) .
- Mass spectrometry (MS) : High-resolution MS to verify molecular formula (e.g., C₁₃H₁₁N₃O₃S for a derivative in ) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .
Q. What preliminary biological screening approaches are suitable for these compounds?
Initial assessments should focus on:
- In vitro assays : Anti-inflammatory (COX-2 inhibition), anticancer (MTT assay on cell lines), or antimicrobial activity (MIC determination) .
- Target engagement : Fluorescence polarization assays to evaluate binding to kinases or receptors implicated in diseases like cancer or thrombosis .
Note: highlights derivatives with IC₅₀ values <10 µM against platelet aggregation, suggesting therapeutic potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of 2-(3-isoxazolylthio)acetamide derivatives?
SAR strategies include:
- Substituent variation : Modifying the isoxazole ring (e.g., 3-methyl vs. 5-nitro groups) to enhance potency. shows that methyl substituents improve metabolic stability .
- Backbone diversification : Replacing benzamide with pyridinecarboxamide (e.g., Compound 35 in ) to modulate solubility and target affinity .
- Computational modeling : Molecular docking (AutoDock Vina) to predict interactions with targets like EGFR or PARP .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
Discrepancies may arise from impurities, assay conditions, or structural mischaracterization. Mitigation strategies:
- Reproducibility checks : Re-synthesize compounds using literature protocols (e.g., ’s carbon disulfide-mediated thiolation) and validate purity via HPLC .
- Orthogonal assays : Confirm anticancer activity using both MTT and clonogenic assays to rule out false positives .
- Isomer identification : As in , where misassignment of 2-(3-hydroxyphenyl) vs. 2-(2-hydroxyphenyl) isomers led to conflicting data. Use -NMR coupling constants to distinguish ortho/meta substituents .
Q. How can mechanistic studies elucidate the mode of action of these derivatives in complex biological systems?
Advanced methodologies include:
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins in treated vs. untreated cells .
- Kinase profiling : Broad-spectrum kinase inhibition panels (e.g., Eurofins KinaseProfiler) to map selectivity .
- Metabolomics : LC-MS-based tracking of metabolic pathway disruptions (e.g., glycolysis or TCA cycle) in cancer cells .
Q. What strategies improve the pharmacokinetic (PK) profile of 2-(3-isoxazolylthio)acetamide derivatives?
- Prodrug design : Introduce ester groups (e.g., ethyl acetate in ) to enhance oral bioavailability .
- CYP450 inhibition assays : Assess metabolic stability in liver microsomes to prioritize compounds with longer half-lives .
- Nanoparticle encapsulation : Use PLGA nanoparticles to improve solubility and target delivery to tumors .
Q. How can computational tools predict off-target effects or toxicity?
- QSAR models : Train models on PubChem datasets to predict hepatotoxicity or cardiotoxicity .
- Molecular dynamics simulations : Analyze binding stability to avoid off-target interactions (e.g., hERG channel inhibition) .
- ADMET prediction : Tools like SwissADME or admetSAR to estimate permeability, solubility, and Ames test outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
